3-Methoxy-4-nitrobenzoyl chloride

Catalog No.
S729364
CAS No.
67579-92-4
M.F
C8H6ClNO4
M. Wt
215.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-nitrobenzoyl chloride

CAS Number

67579-92-4

Product Name

3-Methoxy-4-nitrobenzoyl chloride

IUPAC Name

3-methoxy-4-nitrobenzoyl chloride

Molecular Formula

C8H6ClNO4

Molecular Weight

215.59 g/mol

InChI

InChI=1S/C8H6ClNO4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3

InChI Key

CCPUOOUROHGAOD-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
  • Chemical Intermediate: Due to the presence of the reactive acyl chloride group (-COCl), 3-Methoxy-4-nitrobenzoyl chloride is likely used as a chemical intermediate for the synthesis of other organic compounds. Acyl chlorides are commonly used as reagents in acylation reactions, which introduce an acyl group (RCO-) onto another molecule. However, specific examples of its use in research haven't been documented in publicly available sources.
  • Potential for Material Science Applications: The combination of electron-donating methoxy group (CH3O-) and electron-withdrawing nitro group (NO2-) in the molecule suggests potential applications in material science. These functional groups can influence properties like conductivity or self-assembly, but further research is needed to confirm this.

Finding More Information:

Scientific databases and patent filings might contain more specific details on the research applications of 3-Methoxy-4-nitrobenzoyl chloride. Here are some resources you can explore:

  • SciFinder: Chemical Abstracts Service:
  • Reaxys: Elsevier Reaxys:
  • Google Patents: [ patents.google.com]

3-Methoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C₈H₆ClNO₄. It is characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a benzoyl chloride structure. This compound is typically used in organic synthesis as an acylating agent and is known for its reactivity due to the presence of the electrophilic carbonyl group and the leaving chloride ion.

, primarily due to its acyl chloride functionality. These reactions include:

  • Nucleophilic Acyl Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, or thioesters.
  • Friedel-Crafts Acylation: It can be used to acylate aromatic compounds, introducing the 3-methoxy-4-nitrobenzoyl moiety into the aromatic ring.
  • Thermal Decomposition: Under certain conditions, 3-methoxy-4-nitrobenzoyl chloride may undergo thermal decomposition, which can lead to explosive reactions if not handled properly .

3-Methoxy-4-nitrobenzoyl chloride can be synthesized through several methods:

  • Acylation of 4-Nitrobenzoic Acid: The compound can be prepared by reacting 4-nitrobenzoic acid with thionyl chloride or oxalyl chloride in the presence of a solvent like dichloromethane. This reaction converts the carboxylic acid into the corresponding acyl chloride.
  • Direct Chlorination: Chlorination of 3-methoxy-4-nitrotoluene using phosphorus pentachloride or similar chlorinating agents can yield 3-methoxy-4-nitrobenzoyl chloride.
  • Reflux Method: A mixture of 4-nitrobenzoic acid and methanol can be refluxed with thionyl chloride to produce the desired acyl chloride .

3-Methoxy-4-nitrobenzoyl chloride finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Material Science: The compound can be used in polymer chemistry for creating functionalized polymers.
  • Analytical Chemistry: It may be utilized in developing analytical methods for detecting other chemical species through derivatization techniques.

Interaction studies involving 3-methoxy-4-nitrobenzoyl chloride typically focus on its reactivity with nucleophiles. For example, studies have shown that various amines react with this compound to form stable amides, which can be further characterized using spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Several compounds exhibit structural similarities to 3-methoxy-4-nitrobenzoyl chloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
4-Nitrobenzoyl ChlorideC₇H₄ClNO₃Lacks methoxy group; simpler structure
3-Methyl-4-nitrobenzoyl ChlorideC₈H₇ClNO₃Contains a methyl group instead of methoxy
2-Nitrobenzoyl ChlorideC₇H₄ClNO₂Nitro group at position 2; different reactivity
3-Methoxybenzoic AcidC₈H₈O₃Lacks acyl chloride functionality

The presence of both methoxy and nitro groups in 3-methoxy-4-nitrobenzoyl chloride contributes to its unique reactivity and potential applications compared to these similar compounds. Its ability to serve as an acylating agent while also possessing functional groups that may influence biological activity sets it apart in synthetic chemistry contexts.

XLogP3

2.7

Wikipedia

3-methoxy-4-nitro-benzoyl Chloride

Dates

Modify: 2023-08-15

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